
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C13H22O5 . It is known for its unique structure, which includes ester functional groups and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester involves its reactivity with various nucleophiles and electrophiles. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The aldehyde group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the aldehyde group, making it less reactive in certain reactions.
Propanedioic acid, ethyl(1-methyl-2-oxopropyl)-, diethyl ester: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to the presence of both ester and aldehyde functional groups, which provide a wide range of reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
58349-52-3 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
diethyl 2-ethyl-2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-5-13(10(4)8-9-14,11(15)17-6-2)12(16)18-7-3/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
CQGQGPWZIAWAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


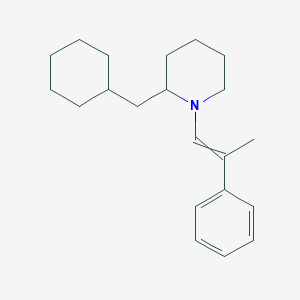
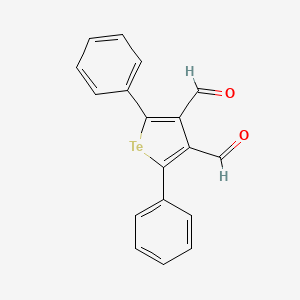

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)

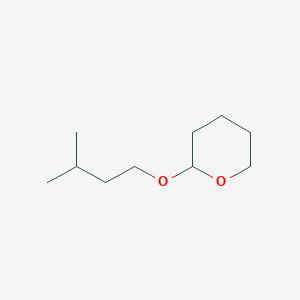
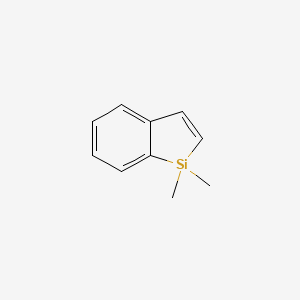
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)


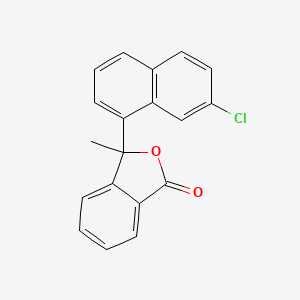
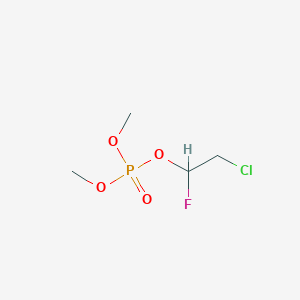
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
